Cas no 302904-07-0 (2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-2-(trifluoromethyl)phenylacetamide)

2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-2-(trifluoromethyl)phenylacetamide is a specialized organic compound featuring a benzothiazine core coupled with a trifluoromethyl-substituted phenylacetamide moiety. Its unique structure suggests potential utility in medicinal chemistry, particularly as an intermediate for bioactive molecules. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzothiazine scaffold may contribute to binding affinity in target interactions. This compound is of interest for research applications, including the development of enzyme inhibitors or receptor modulators. Its well-defined synthetic pathway and high purity make it suitable for rigorous pharmacological and structure-activity relationship studies.
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-2-(trifluoromethyl)phenylacetamide structure
302904-07-0 structure
Product name:2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-2-(trifluoromethyl)phenylacetamide
CAS No:302904-07-0
MF:C17H13N2O2F3S
Molecular Weight:366.358
CID:3054845
PubChem ID:2852355

2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-2-(trifluoromethyl)phenylacetamide 化学的及び物理的性質

名前と識別子

    • <br>2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)-N-(2-(trifluoromethyl)ph enyl)acetamide
    • 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-2-(trifluoromethyl)phenylacetamide
    • Z31269287
    • 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
    • CCG-18452
    • AKOS000535893
    • 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
    • AKOS016300572
    • F1065-0135
    • 2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
    • 302904-07-0
    • 664-023-3
    • STK135505
    • AB00278201-02
    • 2-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-2-YL)-N-(2-(TRI-F-ME)PHENYL)ACETAMIDE
    • インチ: InChI=1S/C17H13F3N2O2S/c18-17(19,20)10-5-1-2-6-11(10)21-15(23)9-14-16(24)22-12-7-3-4-8-13(12)25-14/h1-8,14H,9H2,(H,21,23)(H,22,24)
    • InChIKey: YIKMPYRXNYICJE-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 366.06498332Da
  • 同位素质量: 366.06498332Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 25
  • 回転可能化学結合数: 3
  • 複雑さ: 515
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 83.5Ų
  • XLogP3: 3.1

2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-2-(trifluoromethyl)phenylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F1065-0135-5mg
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
302904-07-0 90%+
5mg
$69.0 2023-07-28
Life Chemicals
F1065-0135-20μmol
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
302904-07-0 90%+
20μmol
$79.0 2023-07-28
Life Chemicals
F1065-0135-2μmol
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
302904-07-0 90%+
2μmol
$57.0 2023-07-28
Life Chemicals
F1065-0135-10μmol
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
302904-07-0 90%+
10μmol
$69.0 2023-07-28
Life Chemicals
F1065-0135-1mg
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
302904-07-0 90%+
1mg
$54.0 2023-07-28
Life Chemicals
F1065-0135-75mg
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
302904-07-0 90%+
75mg
$208.0 2023-07-28
Life Chemicals
F1065-0135-25mg
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
302904-07-0 90%+
25mg
$109.0 2023-07-28
Life Chemicals
F1065-0135-2mg
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
302904-07-0 90%+
2mg
$59.0 2023-07-28
Life Chemicals
F1065-0135-40mg
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
302904-07-0 90%+
40mg
$140.0 2023-07-28
Life Chemicals
F1065-0135-10mg
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
302904-07-0 90%+
10mg
$79.0 2023-07-28

2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-2-(trifluoromethyl)phenylacetamide 関連文献

2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-2-(trifluoromethyl)phenylacetamideに関する追加情報

Introduction to Compound with CAS No. 302904-07-0 and Product Name: 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-2-(trifluoromethyl)phenylacetamide

The compound with the CAS number 302904-07-0 and the product name 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-2-(trifluoromethyl)phenylacetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their potential biological activities. The structural framework of this molecule incorporates a benzothiazine core, which is known for its versatility in drug design, particularly in the development of therapeutic agents targeting various diseases.

Recent research in medicinal chemistry has highlighted the importance of benzothiazine derivatives in the discovery of novel pharmacological entities. The benzothiazine scaffold is characterized by its ability to interact with biological targets in a manner that can modulate physiological processes. Specifically, the 3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl moiety within the compound's structure contributes to its unique pharmacophoric properties. This moiety is particularly interesting because it can engage with enzymes and receptors in ways that may lead to therapeutic effects.

The presence of a trifluoromethyl group at the phenyl ring of the compound is another critical feature that enhances its pharmacological profile. Trifluoromethyl groups are widely used in drug development due to their ability to improve metabolic stability, binding affinity, and overall bioavailability. In the context of this compound, the N-2-(trifluoromethyl)phenylacetamide segment likely contributes to its interaction with biological targets by influencing electronic properties and steric hindrance.

Current studies in the field of chemical biology have demonstrated that modifications to heterocyclic structures can significantly alter their biological activity. The benzothiazine derivative described here has been investigated for its potential roles in various therapeutic areas. For instance, researchers have explored its interactions with enzymes involved in inflammatory pathways, suggesting that it may have applications in treating conditions such as arthritis and other inflammatory disorders.

Moreover, the compound's structure suggests that it may exhibit properties similar to those of known therapeutic agents that target central nervous system (CNS) disorders. The benzothiazine core is known to be capable of crossing the blood-brain barrier, which is a crucial factor for drugs intended to act on CNS-related conditions. Preliminary studies have indicated that this compound may have neuroprotective effects, making it a promising candidate for further investigation.

In addition to its potential therapeutic applications, this compound has also been studied for its chemical properties. The synthesis of such complex molecules often involves multi-step reactions that require careful optimization. The introduction of functional groups like the trifluoromethyl group can pose challenges during synthesis but also offers opportunities for fine-tuning the compound's biological activity.

Advanced computational methods have been employed to predict the biological behavior of this compound. Techniques such as molecular docking and molecular dynamics simulations have allowed researchers to gain insights into how the molecule interacts with potential targets at an atomic level. These computational studies have been instrumental in guiding experimental efforts and improving the design of subsequent analogs.

The development of new pharmaceuticals relies heavily on understanding both the structural features and the functional properties of candidate compounds. The benzothiazine derivative with CAS no. 302904-07-0 exemplifies this principle by combining structural elements known to enhance biological activity with modifications designed to improve pharmacokinetic profiles.

As research continues in this area, it is expected that more derivatives of this compound will be synthesized and evaluated for their therapeutic potential. The combination of experimental chemistry and computational biology provides a powerful framework for discovering new drugs that can address unmet medical needs.

In conclusion, the compound with CAS no. 302904-07-0 and product name 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-2-(trifluoromethyl)phenylacetamide represents a significant contribution to pharmaceutical chemistry. Its unique structure and predicted biological activities make it a valuable tool for further research in drug discovery and development.

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